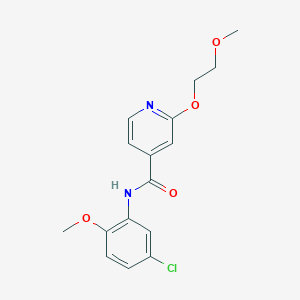

2-Chloro-3-fluorobenzenethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-fluorobenzenethiol is a chemical compound with the molecular formula C6H4ClFS. It has a molecular weight of 162.61 . This compound is typically used for research and development purposes .

Physical And Chemical Properties Analysis

2-Chloro-3-fluorobenzenethiol has a boiling point of 72°C, a refractive index of 1.567, and a flash point of 86-88°C . It is generally stored under inert atmosphere at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorophenothiazines

2-Chloro-3-fluorobenzenethiol is involved in the synthesis of fluorophenothiazines through Smiles rearrangement. The process includes the condensation of 2-amino-3-chloro-5-fluorobenzenethiol with o-halonitrobenzenes in ethanolic acetate solution. The resultant diphenylsulfides formed are crucial for developing medicinal agents due to the wide spectrum of pharmacological and biological activities of phenothiazines. Slight alterations in the substitution pattern of phenothiazine nucleus lead to significant differences in their biological activities, thus, making 2-Chloro-3-fluorobenzenethiol an important compound in pharmaceutical research (Hamadi, Gupta, & Gupta, 1998).

In vitro Antimicrobial Screening

Derivatives of 2-Chloro-3-fluorobenzenethiol have shown significant inhibitory activity against a panel of Gram-positive and Gram-negative bacteria strains, as well as selected fungi species. Notably, the key intermediates synthesized from chloro-substituted-2-amino-5-fluorobenzenethiol have demonstrated high antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Armenise et al., 2012).

Vibrational Spectral Analysis

Studies involving 2-Chloro-3-fluorobenzenethiol contribute to the understanding of vibrational spectral analysis. For instance, the normal coordinate calculations of compounds like 2-chloro-1,3-dibromo-5-fluorobenzene have been carried out to determine potential energy constants and refine them using numerical methods. This research aids in the field of molecular spectroscopy, enhancing the understanding of molecular vibrations and related properties (Ilango et al., 2008).

Fluoronaphthalene Building Blocks

2-Chloro-3-fluorobenzenethiol is used in the generation of fluoronaphthalene derivatives, serving as building blocks for pharmaceutical or agricultural research. The compound contributes to the design of naphthalene derivatives with unprecedented substituent patterns, opening new avenues for material synthesis and drug development (Masson & Schlosser, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-3-fluorobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPGLDBLAJVZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)

![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)

![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)

![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)